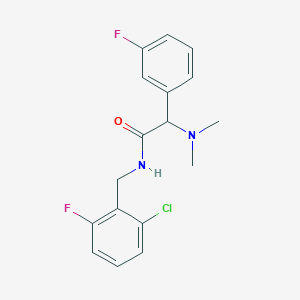![molecular formula C11H9BrN2O4S B5663091 methyl [(5-bromo-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5663091.png)
methyl [(5-bromo-3-nitro-1H-indol-2-yl)thio]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(5-bromo-3-nitro-1H-indol-2-yl)thio]acetate is a chemical compound that has garnered interest in various fields of chemistry due to its unique structure and potential applications. This compound, featuring an indole core, is significant in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds often involves the addition of methylthiocyanate C≡N bond in the presence of catalysts such as Ni(OAc)2, forming heterocyclic N,S-ketene acetal compounds, which are used as synthons in the synthesis of new heterocyclic compounds (Prezent et al., 2016). This method might be relevant for the synthesis of methyl [(5-bromo-3-nitro-1H-indol-2-yl)thio]acetate.
Molecular Structure Analysis
The molecular structure of related indole derivatives has been studied extensively. For example, the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate was determined, showcasing the interaction between the functional groups and the indole core (Lee et al., 2017). These studies provide insights into the molecular structure of methyl [(5-bromo-3-nitro-1H-indol-2-yl)thio]acetate.
Chemical Reactions and Properties
Reactions involving indole derivatives, such as the reaction of methyl indole-3-carboxylate with bromine, leading to regioselective products (Parsons et al., 2011), can shed light on the chemical reactivity of methyl [(5-bromo-3-nitro-1H-indol-2-yl)thio]acetate. These reactions often involve substitution and addition, crucial for understanding its chemical properties.
properties
IUPAC Name |
methyl 2-[(5-bromo-3-nitro-1H-indol-2-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4S/c1-18-9(15)5-19-11-10(14(16)17)7-4-6(12)2-3-8(7)13-11/h2-4,13H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHJIGAGGDTHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C2=C(N1)C=CC(=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663011.png)
![4-benzyl-1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5663021.png)
![2-{2-[4-(2-methoxyphenyl)piperidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5663031.png)
![ethyl 4-[(3-hydroxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5663035.png)

![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methoxy-2-methylpropanamide](/img/structure/B5663047.png)
![4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide](/img/structure/B5663048.png)

![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5663060.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5663068.png)
![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(cyclopropylcarbonyl)-4-piperidinecarboxamide hydrochloride](/img/structure/B5663076.png)

![N-{rel-(3R,4S)-1-[6-(4-hydroxy-1-piperidinyl)-4-pyrimidinyl]-4-propyl-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5663096.png)
![1-{2-methyl-5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B5663118.png)